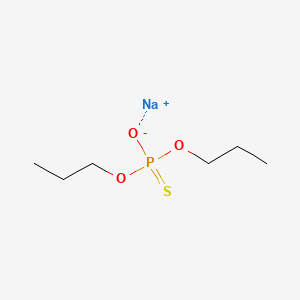

Dipropyl sodium phosphorothioate

Description

Overview of Phosphorothioate (B77711) Chemistry in Academic Contexts

Phosphorothioates are a class of organophosphorus compounds where a sulfur atom replaces one of the oxygen atoms in a phosphate (B84403) group. This substitution imparts unique chemical properties that have been extensively explored in academic research. A key feature of the phosphorothioate linkage is its increased resistance to enzymatic degradation by nucleases compared to the natural phosphodiester linkage found in DNA and RNA. nih.govyoutube.com This enhanced stability has made phosphorothioate-modified oligonucleotides invaluable tools in molecular biology and has been a cornerstone in the development of antisense therapeutics. nih.govyoutube.com

The introduction of a sulfur atom also increases the hydrophobicity of the molecule, which can facilitate cellular uptake. youtube.com Research has shown that oligonucleotide phosphorothioates can enter cells more efficiently than their unmodified counterparts, a crucial aspect for therapeutic applications. nih.govnih.gov The chemistry of phosphorothioates is a rich field, with various synthetic methods developed to create these valuable compounds, including stereocontrolled synthesis to produce specific diastereomers. researchgate.netacsgcipr.org

Significance in Organophosphorus Research

Organophosphorus compounds represent a broad and diverse class of chemicals with a wide array of applications, from pesticides to pharmaceuticals. nih.govrsc.orgtaylorandfrancis.com Historically, research in this area expanded significantly in the mid-20th century, leading to the development of numerous insecticides and nerve agents. nih.gov Dipropyl sodium phosphorothioate serves as a relevant compound within this field, primarily as a building block or intermediate for more complex molecules. ontosight.ai

The study of such compounds contributes to the broader understanding of structure-activity relationships within the organophosphorus family. For instance, many organophosphorus insecticides are phosphorothioates (containing a P=S bond), which are bioactivated in insects to their more toxic oxygen analogs (P=O). nih.gov The synthesis and reactivity of compounds like this compound are therefore of fundamental interest to researchers developing new agrochemicals or studying the metabolic pathways of these compounds.

Contextualization within Modern Chemical and Biochemical Research

In the landscape of modern chemical and biochemical research, this compound finds its relevance primarily as a synthetic intermediate. ontosight.ai Its structure allows for further chemical modification, making it a useful starting material for creating a variety of other organophosphorus compounds. The principles of its synthesis and reactivity are applicable to the construction of more complex molecules with specific biological or material properties.

The broader class of phosphorothioates, for which this compound is a simple example, continues to be a major focus in biochemical and therapeutic research. The stability and cellular uptake properties of phosphorothioate-modified nucleic acids are being exploited in the development of antisense oligonucleotides (ASOs), RNA interference (RNAi) therapies, and aptamers. youtube.commdpi.com These therapeutic modalities aim to treat a range of diseases by modulating gene expression. youtube.com While this compound itself is not used directly in these therapies, the fundamental chemistry it represents is at the core of these advanced biomedical technologies.

Structure

2D Structure

Properties

CAS No. |

10533-40-1 |

|---|---|

Molecular Formula |

C6H14NaO3PS |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |

InChI Key |

UEMNSLFCPWTOQZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCOP(=S)([O-])OCCC.[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Fundamental Principles of Phosphorothioate (B77711) Synthesis

The synthesis of phosphorothioates, including the dipropyl sodium salt, involves the carefully controlled reaction between phosphorus and sulfur-containing reagents. researchgate.net The inherent reactivity of the phosphorus and sulfur heteroatoms is central to these synthetic routes. researchgate.net

The formation of the P-S bond is a critical step in synthesizing phosphorothioates. researchgate.net This can be achieved through various mechanisms, including nucleophilic, electrophilic, or radical pathways, depending on the chosen reagents. researchgate.net One common approach involves the reaction of a phosphorus(III) compound, which acts as a nucleophile, with a sulfur-containing electrophile. For instance, the reaction of a phosphite (B83602) with a sulfur source leads to the formation of the desired phosphorothioate. researchgate.net

Another key mechanism is the Michaelis-Arbuzov type reaction, where a trialkyl phosphite reacts with a thiocyanate (B1210189) to yield a phosphorothioate. researchgate.net Additionally, radical-based methods have been developed, often involving the homolytic cleavage of a disulfide bond followed by reaction with a phosphorus-centered radical. researchgate.net The choice of mechanism is dictated by the desired product and the available starting materials.

The distinct electronic properties of phosphorus and sulfur dictate their reactivity in phosphorothioate synthesis. researchgate.net The phosphorus atom in P(III) compounds possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic sulfur species. researchgate.net Conversely, the sulfur atom in various reagents can act as an electrophile, for example, in sulfenyl chlorides or as part of a disulfide. researchgate.netnih.gov

The thione-thiol tautomerism is a crucial aspect of phosphorothioic acid chemistry. The equilibrium between the P=S (thione) and P-SH (thiol) forms influences the reactivity and the final product of the synthesis. The ambident nature of the phosphorothioate anion, with potential nucleophilic sites at both sulfur and oxygen, also plays a significant role in the reaction pathways. nih.gov

Classical and Modern Synthetic Approaches

The synthesis of phosphorothioates has evolved from classical methods to more efficient and versatile modern techniques.

A primary route to dipropyl sodium phosphorothioate involves the reaction of phosphorothioic acid with sodium hydroxide (B78521) and dipropyl alcohol. ontosight.ai Phosphorothioic acids can also serve as multifunctional reagents in various transformations. rsc.org For instance, they can participate in Michael additions to activated alkenes and couple with propargylic alcohols to form functionalized thiophosphates. rsc.org The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base provides a direct pathway to phosphorothioates through the formation of an O,O'-dialkyl thiophosphate anion. nih.gov

| Reactants | Reaction Type | Product |

|---|---|---|

| Phosphorothioic acid, Sodium hydroxide, Dipropyl alcohol | Neutralization/Esterification | This compound ontosight.ai |

| O,O'-Dialkyl thiophosphoric acid, Alkyl halide, Base | Nucleophilic Substitution | Phosphorothioate nih.gov |

| Phosphorothioic acid, Activated alkene | Michael Addition | Functionalized thiophosphate rsc.org |

| Phosphorothioic acid, Propargylic alcohol | Coupling/Cascade Reaction | S-(2H-chromen-4-yl) phosphorothioates rsc.org |

To enhance efficiency and sustainability, one-pot synthetic procedures have been developed. These methods often involve the sequential addition of reagents to a single reaction vessel, minimizing purification steps and waste generation. tandfonline.comtandfonline.com For example, a one-pot synthesis of phosphorothioate derivatives of nucleosides like AZT and d4T has been reported, where the nucleoside reacts with phosphorus trichloride, followed by an alcohol or amine, and subsequent sulfurization. tandfonline.comtandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.govyoutube.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the rate of chemical transformations. youtube.comnih.govproquest.com A solvent-free, microwave-assisted method for synthesizing phosphorothioates involves the reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina. nih.gov

| Method | Key Features | Example |

|---|---|---|

| One-Pot Synthesis | Improved efficiency, reduced waste tandfonline.comtandfonline.com | Synthesis of AZT-phosphorothioate derivatives tandfonline.comtandfonline.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields nih.govyoutube.com | Solvent-free synthesis of phosphorothioates from alkyl halides and diethyl phosphite nih.gov |

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of various chemical bonds, including the P-S bond. tcichemicals.comacs.orgeverand.com These methods offer high efficiency and functional group tolerance. organic-chemistry.org Palladium and copper catalysts are commonly employed for this purpose. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed dehydrogenative phosphorylation allows for the coupling of various thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides to produce phosphorothioates. organic-chemistry.org Copper-catalyzed multicomponent reactions provide a green approach to S-aryl phosphorothioates from diaryliodonium or arenediazonium salts, elemental sulfur, and P(O)H compounds. organic-chemistry.orgorganic-chemistry.org These reactions often proceed at room temperature and allow for the direct formation of both P-S and C-S bonds in a single step. organic-chemistry.orgorganic-chemistry.org More recently, cobalt-catalyzed cross-coupling of arylboronic acids with phosphites has been developed as a more cost-effective alternative. nih.gov

Oxidative Dehydrogenative Phosphorylation of Thiols

The synthesis of phosphorothioates can be achieved through the direct coupling of thiols and P(O)-H compounds, such as H-phosphonates, via an oxidative dehydrogenative process. This method forms a crucial P-S bond by removing hydrogen from both the thiol and the phosphonate, facilitated by an oxidant and often a catalyst.

One approach involves an electrochemical reaction where phosphonates and thiols are coupled without the need for external oxidants, transition metals, or bases. nih.gov The reaction proceeds at room temperature and demonstrates good functional group tolerance, working for both aryl and alkyl thiols to produce the corresponding organothiophosphates in good yields. nih.gov Another strategy utilizes a palladium catalyst for the dehydrogenative phosphorylation, effectively coupling various thiols with H-phosphonates, H-phosphinates, and secondary phosphine oxides to yield valuable phosphorothioates, including those with P-chiral centers. organic-chemistry.org

Furthermore, metal-free conditions have been developed. A notable method uses tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with atmospheric oxygen as the oxidant for the cross-dehydrogenative coupling of sulfonyl hydrazides with secondary phosphine oxides, yielding phosphinothioates. organic-chemistry.org Another transition-metal-free approach involves reacting thiols with H-dialkyl phosphites in DMSO, which serves as both the solvent and the oxidant. organic-chemistry.org This reaction is believed to proceed through a disulfide intermediate followed by a nucleophilic substitution by the dialkyl phosphite. organic-chemistry.org

The table below summarizes various catalyst systems and conditions for this transformation.

| Catalyst System | Oxidant | Key Features |

| Electrochemical | None (anodic oxidation) | Metal-free, base-free, room temperature. nih.gov |

| Pd-catalyst | Not specified | Effective for P-chiral compound synthesis. organic-chemistry.org |

| Ni(OAc)₂ / Y(OTf)₃ | Oxygen (O₂) | Y³⁺ co-catalyst dramatically improves efficiency. organic-chemistry.org |

| TBAI | Oxygen (O₂) | Metal-free, suitable for phosphinothioates. organic-chemistry.org |

| None | DMSO | Transition-metal-free. organic-chemistry.org |

Metal-Free S-Arylation of Phosphorothioate Diesters

A significant advancement in phosphorothioate synthesis is the development of direct, metal-free S-arylation methods. One such prominent method utilizes diaryliodonium salts as the arylating agent for phosphorothioate diesters. nih.govnih.govorganic-chemistry.org This protocol is operationally simple and provides a direct route to a wide array of S-aryl phosphorothioates. nih.govacs.org

The reaction is typically performed by heating the phosphorothioate diester and the diaryliodonium salt in a solvent like 1,4-dioxane. organic-chemistry.org This method is notable for its broad substrate scope, tolerating various functional groups and allowing for the late-stage functionalization of complex molecules, such as dinucleotides. nih.govnih.gov Mechanistic studies, including experiments with radical scavengers like TEMPO, suggest that the reaction does not proceed through a radical pathway. nih.govacs.org Instead, computational analysis using Density Functional Theory (DFT) indicates an inner-sphere mechanism that proceeds via a five-membered cyclic transition state, which accounts for the high selectivity for S-arylation over potential O-arylation. organic-chemistry.org

Stereoselective Synthesis of Chiral Phosphorothioates

The replacement of a non-bridging oxygen atom with sulfur in a phosphodiester linkage creates a chiral center at the phosphorus atom. nih.gov This P-chirality gives rise to two diastereomers, designated Rp and Sp. tandfonline.com For an oligonucleotide with 'n' phosphorothioate linkages, this results in 2ⁿ possible diastereomers, each of which can have distinct biological and physical properties. nih.govacs.org Controlling this stereochemistry is a critical goal in modern synthetic chemistry.

P-Chirality in Phosphorothioate Compounds

P-chirality is a fundamental feature of phosphorothioate compounds. The phosphorus atom is bonded to four different substituents (an alkyl/aryl group via sulfur, two oxygen-linked groups, and a double-bonded oxygen or sulfur), making it a stereogenic center. acs.org The biological activity of chiral phosphorothioates, including their interaction with enzymes, cellular uptake, and metabolic stability, can be significantly influenced by the specific configuration (Rp or Sp) at each phosphorus center. acs.org For instance, in the context of antisense oligonucleotides, the Rp configuration is often preferred for certain types of immune activation, while the Sp configuration can confer greater resistance to nuclease degradation. acs.org The challenge and importance of controlling this chirality have driven the development of numerous stereoselective synthetic methods. nih.gov

Oxathiaphospholane (B1262164) Methodology for Stereodefined Linkages

The oxathiaphospholane (OTP) method is a cornerstone of stereocontrolled chemical synthesis of phosphorothioate oligonucleotides. rsc.orgresearchgate.net Developed by Stec and co-workers, this approach utilizes P-diastereomerically pure building blocks: nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. rsc.orgnih.gov

The key steps of the OTP methodology are:

Monomer Preparation : P-chiral nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers are synthesized as a mixture of P-diastereomers. rsc.org

Diastereomer Separation : The Rp and Sp diastereomers are separated using silica (B1680970) gel column chromatography. rsc.org

Stereospecific Condensation : A separated, diastereomerically pure monomer is reacted with the 5'-hydroxyl group of a nucleoside (often on a solid support). This condensation is promoted by a base, traditionally 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov The reaction proceeds through a ring-opening and episulfide elimination sequence to form a stereodefined internucleotide phosphorothioate linkage. rsc.org

This method has been successfully applied to the synthesis of P-stereoregular phosphorothioate DNA and RNA analogues, enabling detailed studies of how stereochemistry affects nucleic acid structure and function. researchgate.netnih.govacs.org Recent modifications have explored alternative bases to DBU, such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), to improve efficiency. rsc.org

Enzymatic Synthesis Approaches for Stereocontrol (e.g., all-Rp-PS-oligos)

Enzymatic synthesis offers a powerful alternative for achieving absolute stereocontrol in the formation of phosphorothioate linkages. Many DNA polymerases exclusively recognize and incorporate the Sp isomer of a deoxynucleoside 5'-O-(α-thio)triphosphate (dNTPαS) to form an internucleotide phosphorothioate linkage with the Rp configuration. tandfonline.com This high fidelity provides a direct route to synthesizing stereoregular, all-Rp phosphorothioate oligonucleotides (all-Rp-PS-oligos). tandfonline.comgoogle.com

A typical procedure involves:

A primer and a template strand are designed.

The primer is extended by a DNA polymerase (e.g., Taq polymerase or Klenow fragment) using dNTPαS monomers. tandfonline.com

The polymerase ensures that every newly formed linkage is in the Rp configuration.

The newly synthesized all-Rp oligonucleotide is then isolated from the template. tandfonline.com

This enzymatic approach is invaluable for producing chirally pure oligonucleotides that serve as standards for biochemical and biophysical studies, allowing for a clear comparison between the properties of stereoregular isomers and the random mixtures produced by standard chemical synthesis. tandfonline.com

Stereoretention in S-Arylation Reactions

A critical feature of the metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts is its stereospecificity. nih.govnih.govorganic-chemistry.org The reaction proceeds with complete retention of the stereochemical configuration at the P-chiral center. nih.govacs.orgrawdatalibrary.net

This has been demonstrated experimentally using P-stereogenic dinucleoside phosphorothioates. When a diastereomerically pure starting material (either Rp or Sp) is subjected to the S-arylation conditions, the resulting S-aryl phosphorothioate product is formed with its stereochemistry fully retained. nih.gov This outcome is supported by ³¹P NMR spectroscopy, which can distinguish between the different diastereomers. nih.gov The retention of configuration is a direct consequence of the proposed inner-sphere mechanism, which does not involve bond-breaking at the stereogenic phosphorus center during the aryl transfer. organic-chemistry.org This stereoretention makes the method highly valuable for synthesizing enantiopure S-aryl phosphorothioates from readily available chiral precursors. nih.govnih.gov In contrast, palladium-catalyzed S-arylation methods have also been shown to proceed with stereoretention. nih.govresearchgate.net

Synthesis of Specialized Phosphorothioate Derivatives for Research

The development of synthetic methodologies for phosphorothioate derivatives has been a significant area of focus in bioorganic chemistry. These strategies enable the creation of molecules with enhanced stability and specific functionalities for probing biological systems.

Phosphorothioate oligonucleotides (PS-oligos) are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. researchgate.net This modification imparts resistance to degradation by nucleases, a critical feature for their use as antisense therapeutics. umich.edu The synthesis of these modified oligonucleotides is a well-established process, primarily relying on solid-phase synthesis techniques.

The most prevalent method for oligonucleotide synthesis is the phosphoramidite (B1245037) method , which proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). The synthesis cycle involves four main chemical reactions:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group.

Coupling: The activated nucleoside phosphoramidite monomer reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is catalyzed by an activator like 1H-tetrazole.

Sulfurization: Instead of the standard oxidation step which would form a natural phosphodiester bond, a sulfurizing agent is introduced to create the desired phosphorothioate triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1 mers).

This cycle is repeated until the desired sequence is assembled.

An alternative approach is the H-phosphonate method . This chemistry also allows for the synthesis of chimeric oligonucleotides containing a mix of phosphodiester, phosphorothioate, and other modified linkages. acs.orgnih.gov In this method, nucleoside H-phosphonate monomers are coupled to the growing chain. The resulting H-phosphonate internucleotide linkages are then oxidized or sulfurized to generate the final backbone. acs.org This method offers versatility for creating oligonucleotides with combined backbone modifications. acs.org

A key challenge in PS-oligo synthesis is the creation of a chiral center at the phosphorus atom for each phosphorothioate linkage. umich.edu Standard synthesis produces a mixture of diastereomers (2^n isomers, where n is the number of PS linkages), which can have different biological properties. umich.edu To address this, stereocontrolled synthesis methods have been developed using diastereomerically pure nucleoside monomers, such as those with a 2-thio-1,3,2-oxathiaphospholane moiety. umich.edu

| Method | Key Monomer | Linkage Formation | Key Features | Reference |

|---|---|---|---|---|

| Phosphoramidite | Nucleoside Phosphoramidite | Coupling followed by sulfurization in each cycle. | High coupling efficiency and speed; most common method. | |

| H-phosphonate | Nucleoside H-phosphonate | Coupling of all monomers followed by a single sulfurization step at the end, or block-wise oxidation/sulfurization. | Versatile for creating chimeric backbones with multiple modifications (phosphodiester, phosphorothioate, phosphoramidate). | acs.orgnih.gov |

Phosphorothioates are also used to create stabilized analogues of signaling molecules for biochemical studies. An important example is the synthesis of analogues of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P₃), a critical second messenger in cellular signaling. nih.gov PtdIns(3,4,5)P₃ is rapidly metabolized, which complicates studies of its downstream effects. Replacing the phosphate groups with phosphorothioates creates metabolically-stabilized analogues that are resistant to phosphatases like PTEN. nih.gov

The total asymmetric synthesis of a dipalmitoyl PtdIns(3,4,5)P₃ trisphosphorothioate analogue has been achieved. nih.gov The synthesis involves several key steps:

A suitably protected inositol (B14025) derivative serves as the starting material.

Phosphitylation is carried out using bis(2-cyanoethoxy)(diisopropylamino)phosphine in the presence of 1H-tetrazole. nih.gov

The resulting phosphite ester is then oxidized to the phosphorothioate using a sulfur-transfer reagent like phenylacetyl disulfide. nih.gov This two-step, one-pot reaction efficiently creates the phosphorothioate linkage. nih.gov

Removal of protecting groups, such as the cyanoethyl groups, is carefully managed to prevent side reactions. The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to effectively protect the phosphorothioate anions from unwanted realkylation during this step. nih.gov

These synthetic analogues, such as dipalmitoyl PtdIns(3,4,5)PT₃, can mimic the biological activity of the natural molecule, for instance, by activating insulin-mediated sodium transport, while exhibiting a much longer half-life in a cellular environment. nih.gov

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| Phosphitylation | bis(2-cyanoethoxy)(diisopropylamino)phosphine, 1H-tetrazole | Introduces a phosphite triester at the target hydroxyl groups of the inositol ring. | nih.gov |

| Sulfurization | Phenylacetyl disulfide | Oxidizes the phosphite triester to a stable phosphorothioate triester. | nih.gov |

| Deprotection (Cyanoethyl groups) | Triethylamine, BSTFA | Removes the cyanoethyl protecting groups from the phosphate backbone. BSTFA prevents side reactions. | nih.gov |

Mechanistic Investigations of Chemical and Biochemical Interactions

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry are indispensable tools for investigating the complex interactions of molecules like dipropyl sodium phosphorothioate (B77711). These methods allow for the simulation and analysis of molecular systems, providing data that is often difficult or impossible to obtain through experimental means alone.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While direct MD simulation studies on dipropyl sodium phosphorothioate are not extensively documented in publicly available research, the principles can be understood from simulations of analogous systems, such as lipid bilayers with sodium ions and nucleic acids with phosphorothioate (PS) modifications. nih.govnih.gov

Furthermore, MD simulations on nucleic acids with PS backbone modifications have shown that these modifications can lead to significant changes in conformational sampling. nih.gov The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, as is the case in phosphorothioates, can alter the local structure and dynamics. nih.gov For this compound, MD simulations would likely show a flexible structure, with the propyl chains exhibiting a range of conformations. The simulation could also elucidate the solvent's effect on the molecule's structure, particularly the hydration shell around the sodium ion and the polar phosphorothioate group.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value | Description |

| Force Field | CHARMM36 | A common force field for simulating biomolecules. |

| Water Model | TIP3P | A standard model for representing water molecules in simulations. |

| Temperature | 300 K | Representative of room temperature or physiological conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A typical duration to observe significant conformational sampling. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a sophisticated approach that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. While specific QM/MM studies on this compound are not readily found, the methodology is well-suited for investigating its reactivity.

In a hypothetical QM/MM study of this compound, the QM region would typically include the phosphorothioate group and the sodium ion. This would allow for a detailed analysis of bond breaking and formation, charge distribution, and the electronic effects of the sulfur-for-oxygen substitution. The propyl chains and the surrounding solvent would be treated with a classical MM force field. This approach would be particularly useful for studying potential enzymatic or chemical reactions involving the phosphorothioate moiety, providing insights into reaction mechanisms and transition states.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT studies on related organophosphorus and sulfur-containing compounds can provide valuable insights into the properties of this compound. nih.govmdpi.com

For instance, DFT studies on adamantanediyl dications have been used to determine the stability of different isomers. nih.gov The calculations, performed at the B3LYP/6–31G** level, showed that the relative stability of the dications is highly dependent on the location of the positive charges. nih.gov Similarly, DFT could be employed to analyze the stability of different conformers of this compound and to study the nature of the sodium-phosphorothioate bond.

DFT calculations on allyl mercaptan have been used to analyze its chemical reactivity through thermodynamic and global descriptors. mdpi.com These studies highlight how the electronic properties of a molecule can predict its role in chemical reactions. mdpi.com For this compound, DFT could be used to calculate properties such as the bond dissociation energy of the P-S bond, providing a measure of its stability.

Table 2: Representative DFT Calculation Parameters

| Parameter | Value/Method | Application |

| Functional | B3LYP | A widely used hybrid functional for geometry optimization and energy calculations. |

| Basis Set | 6-31G** | A common basis set that provides a good balance between accuracy and computational cost. |

| Solvation Model | C-PCM | A continuum solvation model to simulate the effects of a solvent. mdpi.com |

The analysis of free-energy surfaces is a powerful tool for understanding the conformational landscape and reaction pathways of a molecule. These surfaces are typically generated from extensive sampling, often through enhanced sampling MD simulations. While no specific free-energy surface analyses for this compound are available, the principles are broadly applicable.

A free-energy surface for this compound would map the potential energy of the system as a function of one or more collective variables, such as the dihedral angles of the propyl chains or the distance between the sodium ion and the sulfur atom. The minima on this surface would correspond to the most stable conformations of the molecule, while the pathways between these minima would represent conformational transitions. This analysis could reveal the flexibility of the propyl chains and the preferred coordination geometry of the sodium ion. For a chemical reaction, the free-energy surface would identify the reactants, products, intermediates, and transition states, along with the activation energies for each step.

Electronic Structure and Charge Transfer Dynamics

The electronic structure of this compound is fundamental to its chemical reactivity and interactions. The replacement of an oxygen atom with a sulfur atom in the phosphate group significantly influences the distribution of electrons within the molecule.

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that dictate a molecule's ability to accept or donate an electron, respectively. These properties are crucial for understanding charge transfer dynamics in chemical and biochemical reactions. DFT calculations are a common method for predicting EA and IP. mdpi.com

Studies on similar sulfur-containing compounds, such as allyl mercaptan, have shown how DFT can be used to calculate these global descriptors of chemical activity. mdpi.com The ionization potential and electron affinity are key parameters in determining the chemical potential, molecular hardness, and electrophilicity index of a molecule. mdpi.com

Table 3: Hypothetical Electronic Properties of this compound and Related Compounds (Calculated via DFT)

| Compound | Ionization Potential (eV) | Electron Affinity (eV) |

| This compound | ~ 8.5 | ~ 1.2 |

| Dipropyl Sodium Phosphate | ~ 9.0 | ~ 1.0 |

| Allyl Mercaptan | 9.03 mdpi.com | 0.44 mdpi.com |

Note: The values for this compound and Dipropyl Sodium Phosphate are hypothetical and included for illustrative purposes, based on general chemical principles and data from related compounds.

Radical Cation "Hole" Migration in Nucleic Acid Analogues

The phosphorothioate group is more susceptible to one-electron oxidation than the natural phosphodiester linkage. nih.gov This reactivity is central to its role in the dynamics of radical cation migration, or "hole" transport, along the DNA duplex—a process implicated in oxidative damage. nih.gov

Studies using electron spin resonance (ESR) on PS-containing DNA oligomers have shown that one-electron oxidation, for instance by sulfate (B86663) or chloride radicals, leads to the formation of a sulfur-centered radical. nih.govacs.org Specifically, electrophilic addition of a radical like Cl₂•⁻ to the phosphorothioate moiety results in a 2-center, 3-electron bonded adduct radical (-P-S•Cl). nih.govacs.org This newly formed radical species is a key intermediate. From this phosphorothioate-centered "hole," charge can be transferred to a nearby nucleobase with a lower oxidation potential. Experiments have demonstrated that this process is selective, with the hole preferentially migrating to guanine (B1146940) (G), but not adenine (B156593) (A), cytosine (C), or thymine (B56734) (T), indicating the redox potential of the -P-S•Cl radical lies between that of guanine and the other bases. acs.org

In sequences with multiple, closely spaced phosphorothioate groups, the initial adduct radical can also react with a neighboring PS moiety to form a dimer disulfide anion radical, [-P-S•S-P-]⁻. nih.govacs.org This alternative pathway demonstrates that the PS backbone can act not just as a conduit for hole transport to the bases, but also as a charge sink itself, influencing the ultimate fate of the oxidative event. acs.org The entire process of radical cation hopping through DNA is understood to be a thermally activated mechanism, occurring on a microsecond timescale. nih.gov

Spin Density and Molecular Orbital Distribution Analysis

Analysis of the radicals formed upon oxidation of phosphorothioate-containing oligonucleotides provides a clear picture of the resulting electronic structure. Electron spin resonance (ESR) studies, complemented by computational spin density calculations, have been instrumental in characterizing these transient species. nih.gov

For the 2-center, 3-electron bonded adduct radical (-P-S•Cl) formed by chloride radical attack, analysis shows that the unpaired spin is not delocalized but is instead substantially localized on the sulfur atom. nih.gov Calculations indicate that approximately 67% of the spin density resides on the sulfur atom of the -P-S-Cl group. nih.gov This localization confirms that the sulfur atom is the primary site of oxidation within the phosphorothioate linkage, a consequence of its lower electronegativity and higher polarizability compared to oxygen. nih.gov

This concentration of spin density on the sulfur atom dictates the subsequent reactivity of the radical, driving its interaction with either a neighboring nucleobase (like guanine) for hole transfer or another phosphorothioate group to form a disulfide anion radical. acs.org

Stereochemical Impact on Molecular Interactions

The replacement of a non-bridging oxygen with sulfur at a phosphorus atom creates a chiral center, leading to two distinct diastereomers: Rp and Sp. This stereochemistry is not a trivial feature; it profoundly dictates the conformational dynamics, hybridization properties, and stability of nucleic acid duplexes.

Rp and Sp Diastereomer Effects on Conformational Dynamics

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies have revealed these differences. For instance, 2',5'-linked phosphorothioate oligoadenylates in the Sp configuration show weaker base-stacking interactions compared to their Rp counterparts. nih.gov Molecular dynamics simulations have shown that PS modifications can induce a bimodal twist distribution in DNA, allowing shifts between high- and low-twist states that are not as prevalent in natural DNA. nih.gov This increased flexibility can affect target recognition and protein interactions. researchgate.netnih.gov While single PS substitutions may have only marginal effects on an ordered DNA/RNA duplex, the impact is substantial in more flexible single-stranded RNA and B-form DNA. nih.gov The steric difference is a key factor; in a B-helix, the sulfur atom of an Rp-phosphorothioate can cause steric hindrance with neighboring deoxyribose C-H groups, leading to localized destabilization. researchgate.net

| Property | Rp Diastereomer | Sp Diastereomer | Reference |

|---|---|---|---|

| Nuclease Stability | Less resistant to certain nucleases (e.g., spleen phosphodiesterase) | More resistant to nuclease degradation | oup.compsu.edu |

| RNase H Recognition | Preferred substrate for RNase H cleavage | Poor substrate for RNase H | oup.com |

| Duplex Stability (vs. RNA) | Generally stabilizes or is less destabilizing to DNA/RNA duplexes | Generally destabilizes DNA/RNA duplexes | oup.com |

| Conformational Impact | Can cause steric effects in B-form DNA grooves | Associated with weaker base-stacking in some contexts | researchgate.netnih.gov |

Stereodependence in Hybridization and Duplex Stability

The stereochemistry of the phosphorothioate linkage has a direct and measurable impact on the thermodynamic stability of nucleic acid duplexes. This effect is particularly pronounced in DNA/RNA hybrids, which are the biologically relevant structures for antisense oligonucleotides that activate RNase H. rsc.org

Numerous studies have measured the melting temperatures (Tm) of duplexes containing stereopure Rp- or Sp-PS linkages. A consistent finding is that for DNA/RNA hybrids, oligomers with all-Rp linkages form more stable duplexes than their all-Sp counterparts. oup.comresearchgate.net In contrast, for DNA/DNA duplexes, the effect is less predictable and can depend on the specific base sequence, with some studies showing the Sp isomer to be slightly more stable than the Rp. oup.comacs.org

| Duplex Type | Modification | Melting Temperature (Tm) in °C | Reference |

|---|---|---|---|

| PO-DNA·DNA | Unmodified | 44 | acs.org |

| PS-DNA·DNA | [Sp,Sp] | 42 | acs.org |

| PS-DNA·DNA | [Rp,Rp] | 40 | acs.org |

Influence on Hydrogen Bonding and Anion-π Stacking

The phosphorothioate modification alters the local electronic environment of the phosphate backbone, which in turn influences non-covalent interactions like hydrogen bonding and anion-π stacking. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, yet the negative charge of the phosphorothioate group is still primarily located on the sulfur. nih.gov

This altered character affects the group's ability to act as a hydrogen bond acceptor. The interaction can be considered a charge-assisted hydrogen bond. nih.gov The stereochemistry (Rp vs. Sp) is critical, as it determines the spatial orientation of the sulfur and the remaining non-bridging oxygen, dictating which atom is positioned to interact with potential hydrogen bond donors from proteins or other molecules. rsc.org

Furthermore, the negatively charged phosphate backbone can engage in stabilizing anion-π interactions, stacking directly against the electron-deficient faces of nucleobases. nih.govoup.com This type of interaction is now recognized as a widespread and important structural feature in functional RNAs. oup.comarturorobertazzi.it The substitution of oxygen with sulfur in a PS linkage modifies the charge distribution and size of the anionic group, which would logically alter the geometry and strength of these anion-π contacts, although this specific area requires further detailed investigation. The interplay between π-π stacking of bases and hydrogen bonding is known to be cooperative, where stacking can enhance the hydrogen-bonding capacity of the nucleobases. nih.gov

Interactions with Biological Macromolecules in Non-Human Systems

Phosphorothioate-modified oligonucleotides exhibit broad binding affinity for a variety of proteins, a characteristic that is fundamental to their behavior in any biological system, including non-human ones. nih.govnih.gov This interaction is largely driven by the PS modification itself and is critical for processes like cellular uptake and tissue distribution. oup.com For example, PS-modified oligonucleotides bind extensively to plasma proteins, such as albumin, in mice and non-human primates, which prevents their rapid excretion and extends their distribution half-life. nih.govoup.com

A paramount interaction in non-human systems, as in humans, is with the enzyme Ribonuclease H (RNase H). nih.gov This endonuclease specifically cleaves the RNA strand of a DNA/RNA hybrid, which is the primary mechanism of action for many antisense oligonucleotides. aacrjournals.org The interaction is highly stereospecific. Bacterial and other non-human RNase H enzymes, like their human counterparts, preferentially recognize and cleave duplexes containing Rp-phosphorothioate linkages, while duplexes with Sp linkages are poor substrates. oup.compsu.edu

Binding of PS-oligonucleotides can also induce significant conformational changes in the target protein. Studies on RNase H1 have shown that strong binding by a PS oligonucleotide can cause partial unfolding of the protein, which in turn can alter its interactions with other protein partners. nih.govnih.govresearchgate.net These fundamental biophysical interactions with key enzymes and proteins are conserved across species and are central to the function and disposition of phosphorothioate-based nucleic acids.

Protein Binding Affinity and Interaction Modes

Phosphorothioate (PS) modifications, such as in this compound, significantly enhance the binding affinity of oligonucleotides to a wide range of proteins. nih.govdntb.gov.uanih.govresearchgate.net This increased affinity is crucial for their therapeutic action, influencing their distribution, cellular uptake, and intracellular trafficking. nih.govnih.govresearchgate.net The substitution of a non-bridging oxygen with sulfur in the phosphate backbone leads to a "soft" anionic character, which is thought to contribute to stronger interactions with proteins. researchgate.net

The binding of PS-modified oligonucleotides to plasma proteins is a critical determinant of their in vivo behavior. nih.gov In the absence of this binding, oligonucleotides are rapidly cleared from the body. nih.gov Greater than 95% of circulating PS-modified oligonucleotides are bound to plasma proteins, which facilitates their distribution to various tissues. nih.gov

The interactions between PS-modified oligonucleotides and proteins are complex, involving both electrostatic and hydrophobic forces. nih.govresearchgate.net For instance, studies with human positive cofactor 4 (PC4) have revealed that the protein interacts with the PS nucleic acid through a network of these interactions. researchgate.net The specific chemical modifications on the oligonucleotide, beyond the PS backbone, can further modulate these interactions. nih.gov

The enhanced protein binding of PS oligonucleotides is not without potential consequences, as it can also contribute to certain toxicities. nih.govresearchgate.net Understanding the structure-activity relationships of these interactions is therefore essential for designing safer and more effective oligonucleotide therapeutics. nih.govdntb.gov.ua

Table 1: Factors Influencing Protein Binding of Phosphorothioate Oligonucleotides

| Factor | Description | Reference |

| Phosphorothioate Backbone | Substitution of a non-bridging oxygen with sulfur increases binding affinity to a wide range of proteins. | nih.govdntb.gov.uanih.govresearchgate.net |

| Plasma Protein Binding | Critical for in vivo distribution and prevention of rapid clearance. | nih.gov |

| Interaction Forces | A combination of electrostatic and hydrophobic interactions governs the binding. | nih.govresearchgate.net |

| Additional Modifications | Other chemical modifications on the oligonucleotide can further influence protein binding. | nih.gov |

| Toxicity | Enhanced protein binding can sometimes be associated with toxicity. | nih.govresearchgate.net |

Nuclease Resistance Mechanisms

A key advantage of phosphorothioate modification is the enhanced resistance it confers to oligonucleotides against degradation by nucleases. nih.govsynoligo.com Nucleases are enzymes that break down nucleic acids, and their activity can severely limit the therapeutic efficacy of unmodified oligonucleotides. synoligo.com

Phosphorothioate-modified oligonucleotides have demonstrated significant resistance to phosphodiesterases, such as snake venom phosphodiesterase (SVPDE) and spleen phosphodiesterase. nih.gov In some cases, they have been found to be totally resistant to the activity of these enzymes. nih.gov This resistance is attributed to the chemical alteration of the phosphodiester linkage, which is the target for these enzymes. nih.gov

Phosphorothioate modifications also provide substantial protection against exonucleases, which are enzymes that degrade nucleic acids from their ends. nih.govneb.com The stereochemistry of the phosphorothioate linkage plays a crucial role in this resistance. The Sp configuration at the 3'-end of an oligonucleotide has been shown to enhance resistance to 3'-exonucleases, which preferentially recognize the Rp configuration. synoligo.com In fact, a single Sp-configured phosphorothioate linkage at the 3'-end can be sufficient to confer total resistance to 3'-exonucleases. nih.gov

The degree of resistance can be influenced by the specific type of exonuclease and the position of the phosphorothioate linkages within the oligonucleotide. neb.com For instance, to effectively block exonuclease cleavage, the phosphorothioate bonds must be placed at the end(s) where the enzyme initiates its activity. neb.com

Table 2: Nuclease Resistance of Phosphorothioate Oligonucleotides

| Nuclease Type | Resistance Mechanism | Key Findings | Reference |

| Phosphodiesterases (SVPDE, Spleen Phosphodiesterase) | Chemical alteration of the phosphodiester linkage. | Can be totally resistant to degradation. | nih.gov |

| Exonucleases (3'-Exonucleases) | Stereochemistry of the phosphorothioate linkage. | Sp configuration at the 3'-end enhances resistance. A single Sp linkage can provide total resistance. | nih.govsynoligo.com |

RNase H Activation and Cleavage Patterns

RNase H is an enzyme that specifically cleaves the RNA strand of an RNA-DNA hybrid. nih.govresearchgate.net This activity is a key mechanism for the therapeutic effect of many antisense oligonucleotides. Phosphorothioate modifications are critical for enabling this therapeutic use. nih.gov

The stereochemistry of the phosphorothioate linkage significantly impacts RNase H activity. nih.gov Research has shown that at least a single Rp-configured phosphorothioate group is necessary for efficient RNase H-mediated cleavage. nih.gov This Rp-PS group needs to be correctly aligned with the phosphate-binding pocket of the RNase H enzyme. nih.gov

Conversely, the Sp-PS configuration can lead to different cleavage patterns. nih.gov The presence of an Sp-PS epimer can result in an alternative cleavage pattern compared to the native-like cleavage observed with the Rp-PS epimer. nih.gov This differential recognition of stereoisomers by RNase H can be exploited to direct cleavage to specific sites within the target RNA. nih.gov By strategically placing an Rp-PS linkage at a desired location, a cleaner cleavage profile and higher knockdown activity can be achieved compared to having an Sp-PS at the same position. nih.gov

Modulation of Cellular Uptake and Intracellular Trafficking Pathways in Model Organisms

The cellular uptake and subsequent intracellular trafficking of phosphorothioate oligonucleotides are complex processes that are crucial for their biological activity. nih.govresearchgate.netnih.gov These oligonucleotides can enter cells through various endocytic pathways. researchgate.netnih.gov

Studies have suggested the existence of both productive and non-productive uptake routes. nih.govnih.gov The productive pathway leads to the oligonucleotide reaching its site of action, such as the nucleus for interaction with pre-mRNA, while the non-productive pathway may involve trafficking to lysosomes for degradation. nih.govnih.gov

The specific pathway taken can be influenced by the cell type and the presence of specific receptors on the cell surface. nih.gov For example, in liver cells, phosphorothioate oligonucleotides can be taken up through receptor-mediated processes. nih.gov

The asialoglycoprotein receptor (ASGPR), a lectin found predominantly on the surface of liver hepatocytes, plays a significant role in the uptake of certain phosphorothioate oligonucleotides. nih.govnih.govresearchgate.net This receptor recognizes and binds to molecules with exposed galactose or N-acetylgalactosamine (GalNAc) residues. nih.govresearchgate.net

Conjugating GalNAc to phosphorothioate oligonucleotides dramatically enhances their uptake into hepatocytes through ASGPR-mediated endocytosis. nih.gov This targeted delivery strategy can lead to a significant increase in the potency of the oligonucleotide. nih.gov Interestingly, evidence suggests that the major subunit of the receptor, ASGR1, also contributes to the uptake of unconjugated phosphorothioate oligonucleotides into hepatocytes, albeit to a lesser extent. nih.govresearchgate.net

The interaction with ASGPR not only facilitates cellular entry but may also direct the oligonucleotide towards a more productive intracellular pathway, avoiding degradation and leading to a greater therapeutic effect. nih.gov

Endocytosis-Mediated Internalization

The cellular uptake of xenobiotics is a complex process crucial for understanding their biological activity. For phosphorothioate compounds, particularly oligonucleotide phosphorothioates (OPS), endocytosis has been identified as a primary mechanism of internalization. While specific research on the endocytosis of this compound is not extensively available in publicly accessible literature, the broader understanding of how phosphorothioates interact with and enter cells provides a foundational framework.

General investigations into the cellular uptake of phosphorothioate-containing molecules, such as siRNA, have pointed towards a caveolin-mediated endocytic pathway. This process involves the formation of small invaginations in the plasma membrane, called caveolae, which encapsulate extracellular material and transport it into the cell. Studies have shown that the presence of phosphorothioate modifications can stimulate the cellular uptake of these molecules.

Furthermore, research on oligonucleotide phosphorothioates suggests a thiol-mediated uptake mechanism, which may be a facet of their endocytic entry. researchgate.netunige.chnottingham.ac.uknih.gov This process is thought to involve the interaction of the phosphorothioate group with thiol-containing proteins on the cell surface, initiating the internalization cascade. The epidermal growth factor receptor (EGFR) has been identified as one such cell surface protein that can bind to phosphorothioate-modified oligonucleotides and facilitate their entry into the cell via endocytosis. researchgate.net Upon binding, the complex is trafficked through early endosomes. researchgate.net

Research Findings on Phosphorothioate Uptake

Detailed studies on phosphorothioate-modified small interfering RNAs (siRNAs) have provided insights into the role of these modifications in cellular uptake. It has been demonstrated that single-stranded phosphorothioated regions on siRNAs can significantly enhance their internalization into cells. nih.gov This uptake is often observed to be an endocytic process, with the internalized molecules being found within endosomal compartments. nih.gov

The efficiency of this uptake can be influenced by the extent of phosphorothioate modification. For instance, studies with cholesterol-conjugated siRNAs have shown that a certain density of phosphorothioate modifications is necessary to promote efficient cellular internalization. While the presence of these modifications boosts uptake, it does not always correlate with an increase in the biological activity of the siRNA, suggesting that subsequent intracellular trafficking and release from endosomes are also critical steps.

While no specific data tables for the endocytosis-mediated internalization of this compound could be located, the following table summarizes general findings on the cellular uptake of phosphorothioate-containing molecules from the literature.

| Compound Type | Key Findings on Cellular Uptake | Postulated Mechanism |

| Phosphorothioate-modified siRNA | Enhanced cellular internalization with single-stranded phosphorothioate regions. nih.gov | Primarily through the early endosome antigen 1 (EEA1)-associated endocytic pathway. nih.gov |

| Oligonucleotide Phosphorothioates (OPS) | Efficiently enter mammalian cells, a process that can be inhibited by thiol-reactive probes. researchgate.netunige.chnottingham.ac.uknih.gov | Thiol-mediated uptake, potentially involving interactions with cell surface proteins like EGFR. researchgate.netunige.chnottingham.ac.uknih.govresearchgate.net |

Table 1: Summary of Research Findings on the Cellular Uptake of Phosphorothioate-Containing Molecules

It is clear that phosphorothioates as a chemical class have a recognized ability to interact with cellular membranes and utilize endocytic pathways for entry. However, without specific studies on this compound, direct extrapolation of these mechanisms should be approached with caution. Further research is required to elucidate the precise pathways involved in the internalization of this specific small molecule.

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis is a significant abiotic degradation pathway for organophosphorothioate esters. These molecules possess multiple sites that are susceptible to hydrolysis. rsc.orgresearchgate.net The primary reactions involve the cleavage of the ester bonds, particularly the P-O-alkyl or P-O-aryl bonds, which is considered a crucial step in their detoxification. rsc.orgresearchgate.net

Photolysis, or degradation by light, is another important transformation process for organophosphorothioates, especially those that can absorb light in the solar UV range (wavelengths >290 nm). rsc.org This degradation can occur through two primary mechanisms:

Direct Photolysis: The direct absorption of UV radiation by the molecule provides the energy needed to break chemical bonds.

Indirect Photolysis (Photocatalysis): This process is often more efficient and involves the presence of photosensitizing agents or catalysts, such as titanium dioxide (TiO₂), which can generate highly reactive oxygen species (ROS), like hydroxyl radicals (OH•), upon UV illumination. researchgate.netresearchgate.net These radicals then attack the organophosphorothioate molecule.

Studies on related organophosphates have shown that photocatalytic degradation on surfaces like TiO₂ can lead to the complete oxidation of the molecule. researchgate.net The process involves the formation of intermediate products such as aldehydes, which are then further oxidized to carbon dioxide and water. researchgate.net In the case of parathion, another organophosphorothioate, photolysis has been shown to generate products like 4-nitrophenol (B140041) and O,O-diethyl dithiophosphate. rsc.org For dipropyl sodium phosphorothioate (B77711), photolysis would likely lead to the cleavage of the propyl chains and oxidation of the sulfur and phosphorus atoms, ultimately forming simpler, mineralized products.

The rate of abiotic degradation of organophosphorothioates is significantly influenced by various environmental conditions.

| Environmental Factor | Influence on Degradation |

| pH | The pH of the soil and water is a critical factor in hydrolysis rates. For many organophosphorus compounds, degradation is faster in more acidic or alkaline conditions compared to neutral pH. rsc.org Photocatalytic degradation efficiency can also be highly pH-dependent. researchgate.net |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and photo-initiated oxidation. |

| Dissolved Organic Matter (DOM) | Naturally occurring substances in water, such as dissolved organic matter, can affect photolysis. DOM can act as a photosensitizer, accelerating degradation, or it can absorb UV light, shielding the compound and slowing the process. rsc.org |

| Presence of Metals | Certain metal ions can catalyze the degradation of organophosphorus compounds, influencing both hydrolysis and photolysis pathways. nih.gov The presence of iron, for example, has been shown to enhance the photodegradation of phosphonates. |

Biotic Degradation Processes (Biodegradation)

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the environmental dissipation of organophosphorothioates.

A wide range of bacterial species have been identified that can degrade organophosphorus compounds. rsc.orgresearchgate.net The initial and most significant step in the microbial degradation of these compounds is typically hydrolysis, catalyzed by enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases. rsc.orgresearchgate.net These enzymes cleave the ester bonds of the molecule, leading to its detoxification. rsc.orgresearchgate.net The gene that codes for this enzyme, the opd (organophosphate degrading) gene, has been isolated from diverse bacterial species across different geographical regions. rsc.orgresearchgate.net

A study on the degradation of a related compound, sodium O,O-diethyl dithiophosphate, by bacterial strains isolated from metalworking fluids (including Aeromonas, Pseudomonas, Flavobacterium, and Bacillus) provides a model for the likely metabolic pathway. The breakdown was shown to involve the successive formation of ethanol (B145695), an aldehyde, and finally, orthophosphate. mdpi.com The process was initiated by an acid phosphodiesterase enzyme, which was significantly more active when the bacteria used the organothiophosphate as their sole source of phosphorus. mdpi.com

Based on this model, the microbial degradation of dipropyl sodium phosphorothioate would likely proceed through the following steps:

Enzymatic hydrolysis of the P-O-propyl bonds by a phosphodiesterase or similar hydrolase.

Release of propanol (B110389).

Subsequent oxidation of propanol to propanal (an aldehyde) and then to propanoic acid.

Ultimate mineralization to orthophosphate, which can be used as a nutrient by the microorganisms.

Fungi, including endophytic fungi that live within plants, represent a vast and powerful resource for biocatalysis and the degradation of complex organic molecules. nih.gov Fungal enzyme systems can catalyze a wide range of transformations, including hydroxylation, oxidation, and epoxidation, making them highly suitable for bioremediation applications. nih.gov

Fungal strains such as Beauveria bassiana and Rhizopus arrhizus have demonstrated broad capabilities in biotransformation processes, including the selective oxidation of various compounds. researchgate.net While specific studies on this compound are limited, the known metabolic capabilities of fungi suggest they could play a significant role in its environmental degradation. Fungal-mediated processes could offer an effective and environmentally friendly approach to detoxifying ecosystems contaminated with organophosphorothioate compounds. nih.gov

Enzyme-Mediated Degradation in Non-Target Organisms (e.g., liver enzymes in non-human models)

The metabolic fate of phosphorothioates, including this compound, in non-target organisms is primarily dictated by the activity of hepatic microsomal mixed-function oxidase systems. In animal models, such as rats, the administration of various alkyl phosphorothioates has been shown to influence the drug-metabolizing enzyme system in liver microsomes. Specifically, O,O,O-trialkyl phosphorothioates and O,O,S-trialkyl phosphorodithioates can lead to a significant decrease in cytochrome P-450 content and inhibit the metabolism of compounds like aniline (B41778) and aminopyrine. This inhibition suggests that the metabolic pathways responsible for breaking down these xenobiotics are also involved in the degradation of simple alkyl phosphorothioates.

Furthermore, studies have demonstrated that single doses of O,O,O-triethyl phosphorothioate can induce a rapid, dose-dependent increase in NADPH-cytochrome c reductase activity in rat liver microsomes. This enzyme is a key component of the cytochrome P-450 system. The induction of this enzyme activity suggests a cellular response to the presence of the phosphorothioate, likely involving an increased capacity for metabolic transformation. While direct studies on this compound are limited, the metabolic pathways observed for structurally similar short-chain alkyl phosphorothioates provide a strong indication of its likely degradation mechanism in non-target organisms. The process would involve enzymatic action within the liver, aiming to detoxify and facilitate the excretion of the compound.

Identification of Novel Degradation Pathways

Research into the degradation of organophosphorus compounds has revealed several novel pathways, primarily through microbial action. While specific pathways for this compound have not been detailed, studies on analogous compounds offer significant insights. For instance, the biodegradation of chlorpyrifos, a more complex organophosphorothioate, by bacterial strains such as Bacillus thuringiensis has led to the identification of previously unknown metabolites. In one study, GC-MS analysis detected Di-isopropyl methanephosphonate, Diethyl thiophosphate, and Phosphorothioic acid as degradation products. The identification of these smaller, de-aromatized molecules points to a stepwise degradation process that cleaves the larger parent compound into simpler, less toxic substances.

These findings suggest that novel degradation pathways for this compound likely involve microbial communities in soil and water. These microorganisms may possess enzymes capable of hydrolyzing the ester bonds or oxidizing the sulfur atom of the phosphorothioate moiety. The resulting products would likely be simpler alkyl phosphates, sulfates, and ultimately, inorganic phosphate (B84403), which can be assimilated into natural nutrient cycles. The discovery of such pathways is crucial for understanding the complete environmental breakdown of these compounds and for developing effective bioremediation strategies.

Environmental Compartmentalization and Transport

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its interaction with soil and its persistence in various environmental media.

The adsorption process for such compounds is often well-described by the Langmuir and Freundlich isotherm models, indicating a combination of monolayer and multilayer adsorption on heterogeneous surfaces. The kinetics of adsorption for prothiofos (B128851) were found to follow a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption. Given the structural similarities, it is plausible that this compound would also exhibit significant adsorption to soil organic matter and clay particles, which would reduce its leaching potential into groundwater but increase its persistence in the topsoil.

The environmental persistence of a chemical is often quantified by its half-life, which is the time it takes for half of the initial amount to degrade. Specific half-life studies for this compound in various environmental media are not extensively documented. However, the chemical stability of the phosphorothioate group itself provides some indication of its likely persistence.

The hydrolysis of phosphorothioate esters is a key degradation pathway. Comparative studies have shown that the substitution of a non-bridging oxygen atom with sulfur affects the rate of hydrolysis. While phosphorothioate monoesters tend to hydrolyze faster than their phosphate counterparts, diesters and triesters, which are more analogous to pesticide structures, exhibit slower hydrolysis rates. This suggests that this compound would be relatively stable against simple chemical hydrolysis in aqueous environments.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For phosphorothioates, various chromatographic techniques are utilized, each offering unique advantages for separation and quantification.

Liquid chromatography (LC) is a powerful tool for the analysis of phosphorothioates, particularly for non-volatile and thermally labile compounds. The versatility of LC allows for a range of separation modes tailored to the specific properties of the analyte.

Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a widely adopted method for the analysis of anionic compounds like phosphorothioates. waters.comchromatographyonline.com This technique enhances the retention of polar, ionic compounds on a non-polar stationary phase by introducing an ion-pairing reagent to the mobile phase. elementlabsolutions.com The ion-pairing reagent, typically a long-chain alkylamine, forms a neutral ion pair with the negatively charged phosphorothioate (B77711), allowing it to be retained and separated on the reversed-phase column. chromatographyonline.comelementlabsolutions.com

The choice of the ion-pairing system is critical and depends on the analytical goal. waters.com Systems are often categorized as weak, moderate, or strong, with hydrophobic alkylamines acting as strong ion-pairing reagents due to their high affinity for the reversed-phase stationary phase. waters.com For instance, while triethylammonium (B8662869) acetate (B1210297) (TEAA) is effective for some oligonucleotides, it is less so for phosphorothioates. waters.com More effective ion-pairing buffers have been developed for the efficient analysis of therapeutic phosphorothioate oligonucleotides. waters.com The separation in these systems is primarily driven by the charge and length of the molecule when strong ion-pairing agents are used. waters.com

IP-RPLC is highly compatible with mass spectrometry (MS), which is a significant advantage over other chromatographic modes. waters.com The use of elevated temperatures (e.g., 60 °C) in IP-RPLC can prevent the formation of secondary structures in larger phosphorothioate oligonucleotides, which might impact their retention. waters.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters ACQUITY Premier Oligonucleotide C18 (1.7 μm, 2.1 mm × 150 mm) | acs.org |

| Mobile Phase A | 0.5% HFIP and 0.2% TEA in water | acs.org |

| Mobile Phase B | 0.5% HFIP and 0.2% TEA in acetonitrile (B52724)/H2O 10/90 (v/v) | acs.org |

| Flow Rate | 0.2 mL/min | acs.org |

| Column Temperature | 60 °C | acs.org |

Two-dimensional liquid chromatography (2D-LC) offers significantly increased peak capacity and resolving power for complex samples compared to one-dimensional LC. mdpi.com In 2D-LC, two columns with different separation mechanisms are coupled. mdpi.com Fractions from the first dimension (¹D) are transferred to the second dimension (²D) for further separation. acs.org This approach is particularly useful for separating co-eluting components and analyzing trace impurities. mdpi.com

There are different modes of 2D-LC, including heart-cutting, where specific fractions from the first dimension are sent to the second dimension, and comprehensive 2D-LC (LC×LC), where the entire sample is subjected to both separation dimensions. mdpi.comacs.org A key challenge in 2D-LC is the compatibility of the mobile phases used in the two dimensions. acs.org Active modulation techniques can be employed to adjust the effluent from the first dimension to be compatible with the second dimension separation. acs.org For example, a HILIC separation can be coupled with a reversed-phase separation for analyzing protein fragments. acs.org

While specific applications for Dipropyl sodium phosphorothioate are not detailed in the reviewed literature, the principles of 2D-LC are applicable for resolving it from complex matrices or for detailed impurity profiling.

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. youtube.com Supercritical fluids have properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations. youtube.com

SFC is particularly advantageous for the separation of chiral compounds and can be a more environmentally friendly option due to reduced organic solvent consumption. youtube.com The solvating power of the supercritical fluid can be finely tuned by altering pressure and temperature, providing precise control over the separation process. youtube.com For the analysis of more polar compounds, modifier solvents such as methanol (B129727) or ethanol (B145695) are often added to the carbon dioxide mobile phase. youtube.com

SFC has been applied to the analysis of organophosphorus pesticides, a class of compounds to which this compound belongs. nih.gov The technique's ability to handle thermally labile compounds without derivatization makes it a potentially valuable tool for the analysis of this and related phosphorothioates.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust technique for the analysis of volatile and semi-volatile compounds. escholarship.org For non-volatile compounds like many organophosphorus compounds, a derivatization step is often required to increase their volatility. escholarship.org

GC-based metabolomics is well-suited for the identification and quantification of small molecules with molecular weights below 650 Daltons, including acids, alcohols, and various drugs and toxins. escholarship.orgscilit.com This makes it a highly relevant technique for studying the metabolites of this compound. The use of large spectral libraries allows for the identification of a wide range of compounds in biological samples. escholarship.org

Standard methods, such as US EPA 8141B, exist for the determination of organophosphorus pesticides in various samples using GC. analysis.rscromlab-instruments.es The choice of a suitable GC column, such as a low-polarity silarylene phase, is crucial for achieving good peak shape and resolution for these compounds. cromlab-instruments.es

| Parameter | Condition | Reference |

|---|---|---|

| Injector Temperature | 275 °C | cromlab-instruments.es |

| Injection Mode | Splitless (1 min) | cromlab-instruments.es |

| Column | TraceGOLD TG-5SilMS | cromlab-instruments.es |

| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (10 min) | cromlab-instruments.es |

| Carrier Gas | Helium at 1.5 mL/min (constant flow) | cromlab-instruments.es |

Liquid Chromatography (LC) Applications

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for the characterization of phosphorothioates, providing information on molecular weight and structure. nih.gov When coupled with a chromatographic separation technique like LC or GC, it offers a highly selective and sensitive analytical platform. nih.govnih.gov

LC-MS is particularly powerful for the analysis of phosphorothioate oligonucleotides and their metabolites. nih.gov It allows for the accurate quantification of the parent drug and the identification of metabolic products. nih.gov For instance, the metabolism of phosphorothioate oligonucleotides has been studied in plasma, liver, and kidney, revealing degradation through exonuclease activity. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This is especially useful for confirming the identity of metabolites and for sequencing larger phosphorothioate molecules. nih.gov While traditionally analyzed in negative ion mode due to their charged phosphate (B84403) backbone, positive mode electrospray ionization (ESI)-MS can also be effectively used for oligonucleotide analysis. nih.gov

The development of an LC-MS method for a phosphorothioate oligonucleotide in rat plasma demonstrated a limit of detection of 50 nM and good linearity over the tested concentration range. nih.gov Such methodologies are crucial for pharmacokinetic studies. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of phosphorothioate oligonucleotides, offering precise mass measurements that enable the confident determination of elemental composition. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide the necessary resolution to distinguish between the isotopic patterns of impurities and the target compound. researchgate.net This level of detail is crucial for identifying low-level synthesis impurities that may not be detectable by lower-resolution methods. researchgate.net

The high resolving power of FT-ICR MS allows for the clear identification of charge states from individual m/z values, even for minor components in a sample. researchgate.net This information is then used to accurately model the isotopic distribution, leading to the confident identification of various impurities. These can include failure sequences, products of incomplete sulfurization or desulfurization, and other adducts formed during synthesis. researchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for the sequence characterization of synthetic oligonucleotides, including those with phosphorothioate modifications. researchgate.net This technique involves the fragmentation of a selected precursor ion and analysis of the resulting product ions to elucidate the oligonucleotide sequence. The fragmentation patterns can be influenced by several factors, including the nucleotide composition, the presence of modifications like phosphorothioates, and the instrumental parameters used for ion activation. researchgate.net

Table 1: Comparison of MS/MS Fragmentation Techniques for Phosphorothioate Oligonucleotide Analysis

| Fragmentation Technique | Advantages | Disadvantages | Key Findings |

| Collision-Induced Dissociation (CID) | Widely accessible. | Can result in lower sequence coverage for PS-POs. researchgate.net | Less efficient fragmentation with PS modifications. researchgate.net |

| Higher-Energy Collisional Dissociation (HCD) | Superior sequence coverage and sensitivity for T-rich PS-DNA. researchgate.net | Fragmentation efficiency can still be reduced by PS modifications. researchgate.net | Advantageous for sequencing T-rich PS-modified DNA oligonucleotides. researchgate.net |

| Activated Ion-Negative Electron Transfer Dissociation (AI-NETD) | Produces diagnostic a- and z-type ions at PS linkage sites. nih.govnih.gov | Requires specialized instrumentation. | Particularly useful for diagnosing PS incorporation in RNA. nih.govnih.gov |

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS)

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a rapid and robust method for the analysis of oligonucleotides. nih.govumich.edu This technique is particularly useful for determining the molecular mass of these biomolecules with high accuracy and sensitivity. umich.eduresearchgate.net In MALDI-TOF/MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the soft ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. nih.gov

For phosphorothioate oligonucleotides, MALDI-TOF/MS can be used to verify the successful synthesis and to identify the final product. nih.gov However, the inherent resistance of the phosphorothioate backbone to traditional sequencing reagents can make direct sequence analysis challenging. nih.gov To overcome this, a method involving chemical oxidation of the phosphorothioate to a phosphodiester backbone has been developed, which then allows for enzymatic degradation and subsequent sequence analysis by MALDI-TOF/MS. nih.gov This approach provides a viable and rapid alternative to conventional sequencing methods. nih.gov

Commonly used matrices for oligonucleotide analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 3-hydroxypicolinic acid (HPA), and 2,4,6-trihydroxyacetophenone (THAP). researchgate.netmdpi.com The choice of matrix is critical for obtaining high-quality spectra. researchgate.net

LC-MS/MS for Quantitative Analysis and Metabolite Profiling